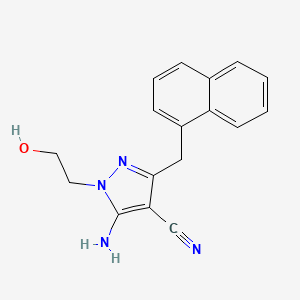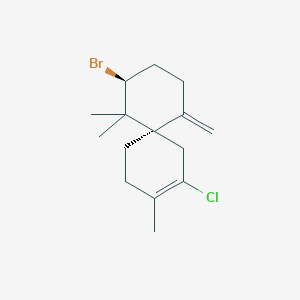
7,9,9'-Tri-cis-neurosporene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9,9'-tri-cis-neurosporene is an acyclic carotene having the structure 7',8'-dihydro-psi,psi-carotene with cis-double bonds at C-7, C-9 and C-9'.
Scientific Research Applications
Role in Carotenoid Biosynthesis
7,9,9'-Tri-cis-neurosporene plays a crucial role in the biosynthesis of carotenoids in plants. It is specifically involved in the cis-trans-isomerization process during carotene biosynthesis. The enzyme CRTISO is known to convert 7,9,9'-tri-cis-neurosporene to 9'-cis-neurosporene, highlighting its essential role in the carotenoid biosynthesis pathway (Isaacson et al., 2004).
Studies on Stereoisomerization
Research has also focused on the stereoisomerization of neurosporene, including 7,9,9'-Tri-cis-neurosporene. This process is significant in understanding the different forms and activities of carotenoids in nature. For instance, studies on Pyracantha angustifolia Schneid revealed the presence of a cis-neurosporene isomer, possibly identical to 7,9,9'-Tri-cis-neurosporene found in tomatoes (Magoon & Zechmeister, 1957).
Investigation in Plant Carotenoid Pathways
Further investigations into the plant carotenoid biosynthetic pathway have shown the transition of various cis-carotene precursors, including 7,9,9'-Tri-cis-neurosporene, to lycopene. This transition is critical for understanding the pathway leading to the formation of cyclic carotenes like β-carotene (Breitenbach & Sandmann, 2005).
Spectroscopic Analysis of Carotenoid Isomers
Spectroscopic analyses have been conducted to understand the structural and electronic properties of various carotenoid isomers, including neurosporene and its derivatives. These studies are pivotal in elucidating the physical and chemical properties of these compounds, contributing to a deeper understanding of their functions and applications (Fujii et al., 1998).
Triterpenoid Carotenoids Research
Research on triterpenoid carotenoids has also highlighted compounds analogous to neurosporene, underscoring the diverse applications and importance of these carotenoids in different biological systems (Taylor & Davies, 1974).
properties
CAS RN |
10467-46-6 |
|---|---|
Molecular Formula |
C40H58 |
Molecular Weight |
538.9 g/mol |
IUPAC Name |
(6E,8Z,10Z,12E,14E,16E,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,26,30-dodecaene |
InChI |
InChI=1S/C40H58/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-17,19-22,25-31H,13-14,18,23-24,32H2,1-10H3/b12-11+,25-15+,26-16+,31-17-,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- |
InChI Key |
ATCICVFRSJQYDV-IFJQPPEWSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C\C=C(/C)\CCC=C(C)C)\C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



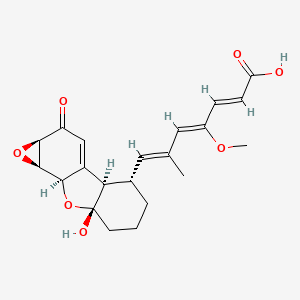
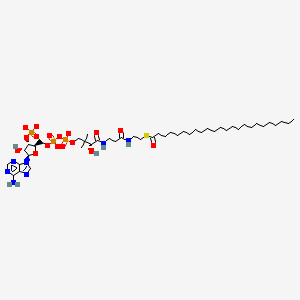

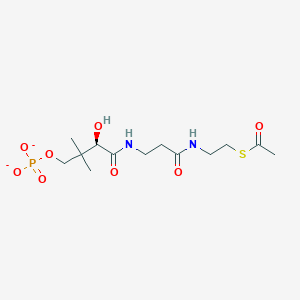
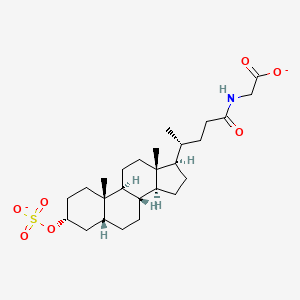
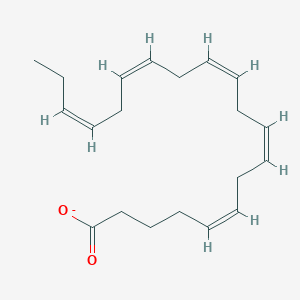
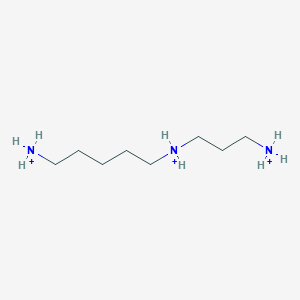

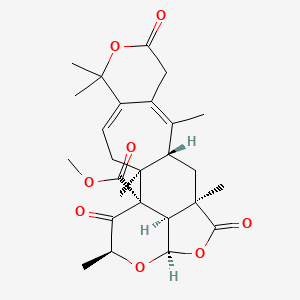
![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)
